

Application Notes and Protocols for Mercury(II) Trifluoromethanesulfonate Catalyzed Reactions

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Compound of Interest

Compound Name:	Mercury(II) trifluoromethanesulfonate
Cat. No.:	B1221990

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This document provides detailed application notes and protocols for organic transformations catalyzed by **mercury(II) trifluoromethanesulfonate** (Hg(OTf)_2). The information compiled herein is intended to guide researchers in exploring the synthetic utility of this versatile catalyst.

Intramolecular Hydroalkoxylation of Alkynes

Mercury(II) trifluoromethanesulfonate is a highly effective catalyst for the intramolecular hydroalkoxylation of alkynols, providing access to a variety of oxygen-containing heterocycles. This reaction proceeds under mild conditions and demonstrates broad substrate tolerance.

Substrate Scope for Intramolecular Hydroalkoxylation of Alkynols

The following table summarizes the substrate scope for the Hg(OTf)_2 -catalyzed intramolecular hydroalkoxylation of various alkynols, highlighting the yields and reaction conditions.

Entry	Substrate	Product	Catalyst Loading (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-pentyn-1-ol	2-methyl-2,3-dihydrofuran	5	CH ₂ Cl ₂	rt	1	95
2	5-hexyn-1-ol	2-methylenetetrahydropyran	5	CH ₂ Cl ₂	rt	1	92
3	1-phenyl-4-pentyn-1-ol	2-methyl-5-phenyl-2,3-dihydrofuran	5	CH ₂ Cl ₂	rt	1.5	88
4	1-(4-methoxyphenyl)-4-pentyn-1-ol	2-methyl-5-(4-methoxyphenyl)-2,3-dihydrofuran	5	CH ₂ Cl ₂	rt	1.5	90
5	1-(4-nitrophenyl)-4-pentyn-1-ol	2-methyl-5-(4-nitrophenyl)-2,3-dihydrofuran	5	CH ₂ Cl ₂	rt	2	85
6	5-phenyl-4-pentyn-1-ol	2-benzylidene-4-tetrahydronfuran	5	CH ₂ Cl ₂	rt	1	93

7	6-phenyl-5-hexyn-1-ol	2-benzylidene netetrahydropyran	5	CH ₂ Cl ₂	rt	1	91
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Experimental Protocol for Intramolecular Hydroalkoxylation of 4-pentyn-1-ol

Materials:

- 4-pentyn-1-ol
- **Mercury(II) trifluoromethanesulfonate (Hg(OTf)₂)**
- Dichloromethane (CH₂Cl₂), anhydrous
- Argon or Nitrogen gas
- Standard laboratory glassware

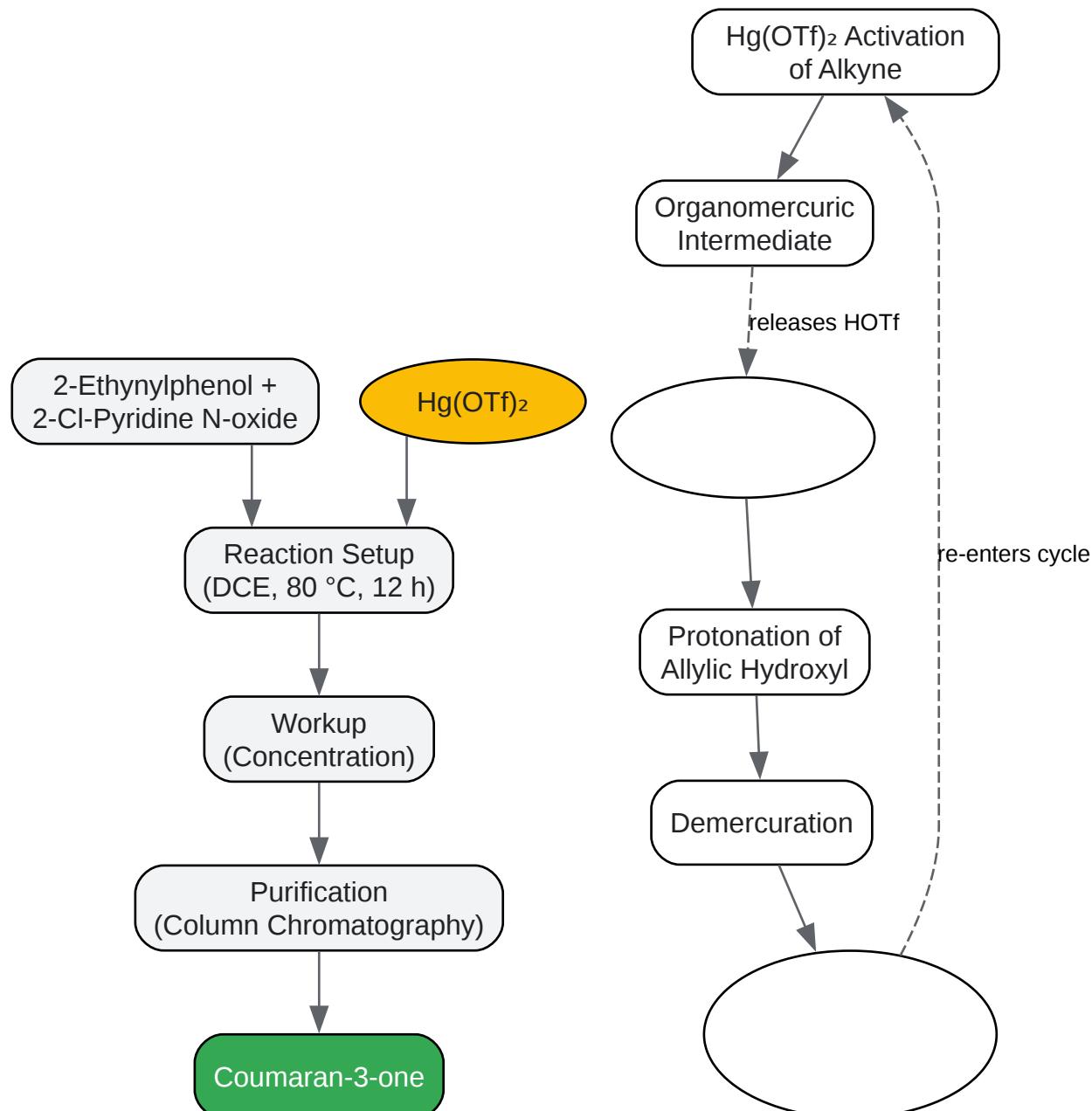
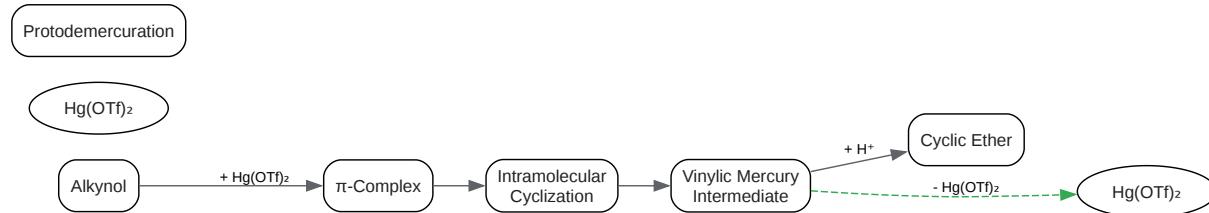
Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-pentyn-1-ol (1.0 mmol, 1.0 equiv).
- Dissolve the substrate in anhydrous dichloromethane (5 mL).
- Add **mercury(II) trifluoromethanesulfonate** (0.05 mmol, 0.05 equiv) to the solution at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically 1 hour), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
- Extract the aqueous layer with dichloromethane (3 x 15 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-2,3-dihydrofuran.

Reaction Mechanism

The proposed mechanism for the intramolecular hydroalkoxylation involves the activation of the alkyne by the mercury(II) catalyst, followed by nucleophilic attack of the hydroxyl group.



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